molecular formula C9H7F3O4 B3043286 3-(Trifluoromethoxy)phenoxyacetic acid CAS No. 836-33-9

3-(Trifluoromethoxy)phenoxyacetic acid

Cat. No. B3043286
CAS RN: 836-33-9
M. Wt: 236.14 g/mol
InChI Key: VYDIBRGFJBLFGS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)phenoxyacetic acid is a chemical compound with the CAS Number: 203302-97-0 . It is a white to yellow crystal or powder .


Synthesis Analysis

The synthesis of 3-(Trifluoromethoxy)phenoxyacetic acid and similar compounds is a challenge due to indirect synthetical strategies and volatile reagents which are hard to handle . A patent describes a synthesis method for phenoxyacetic acid derivatives, which includes mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethoxy)phenoxyacetic acid is C9H7F3O4 . Its average mass is 236.145 Da and its monoisotopic mass is 236.029648 Da .

Scientific Research Applications

Environmental Impact and Analysis

Phenoxyacetic Acid Herbicides and Environmental Concerns

Phenoxyacetic acid herbicides, including compounds similar to 3-(Trifluoromethoxy)phenoxyacetic acid, have raised concerns due to their linkage with soft-tissue sarcomas and non-Hodgkin's lymphomas. Despite methodological limitations in studies, there is evidence suggesting a weak association with non-Hodgkin's lymphomas, primarily related to 2,4-D, a widely used herbicide. The intrinsic toxicity of these compounds is considered lower than alternative herbicides, suggesting a relatively lower hazard in their use (Kelly & Guidotti, 1989).

Analytical Methods for Phenoxy Acid Herbicides

The detection and monitoring of phenoxy acid herbicides in food and water have advanced, with sensitive and reliable methods necessary for ensuring safety. Techniques include gas chromatography, mass spectrometry, and various forms of liquid chromatography, highlighting the importance of accurate analysis in environmental protection (Mei, Hong, & Chen, 2016).

Chemical Synthesis and Applications

Synthesis and Applications of Phosphonic Acids

Phosphonic acid, structurally related to phenoxyacetic acid derivatives, has seen wide applications due to its bioactive properties and ability to form supramolecular materials. It is used in drug development, bone targeting, and the design of hybrid materials, among other applications. This versatility underscores the chemical utility of compounds with similar functional groups (Sevrain et al., 2017).

Biological Activities and Potential

Natural Polyphenolic Antioxidants

The study of polyphenolic compounds, including phenolic acids, has highlighted their potential in preventing oxidative stress. These compounds exhibit a range of biological activities such as antioxidant, anti-inflammatory, and cardioprotective effects. Understanding their mechanisms can aid in the development of natural antioxidants for health applications (Leopoldini, Russo, & Toscano, 2011).

Safety And Hazards

3-(Trifluoromethoxy)phenoxyacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, wear protective gloves/clothing/eye protection/face protection, and wash thoroughly after handling .

properties

IUPAC Name

2-[3-(trifluoromethoxy)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-1-2-6(4-7)15-5-8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIBRGFJBLFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879683
Record name m-OCF3 phenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)phenoxyacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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